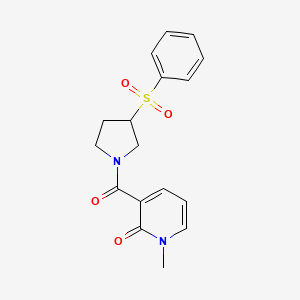
1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as MPSP and is synthesized using a specific method that involves several steps.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one, also known as 3-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]-1-methylpyridin-2-one:
Pharmaceutical Development
This compound has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders. Researchers are exploring its efficacy and safety profiles in preclinical and clinical trials .
Catalysis in Organic Synthesis
The compound is used as a catalyst in organic synthesis, facilitating various chemical reactions. Its ability to stabilize transition states and intermediates makes it valuable in the synthesis of complex organic molecules. This application is crucial in the production of pharmaceuticals, agrochemicals, and fine chemicals .
Material Science
In material science, this compound is being investigated for its potential to create novel materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical properties. This research is paving the way for advanced materials used in electronics, coatings, and nanotechnology .
Biochemical Research
The compound is utilized in biochemical research to study enzyme mechanisms and protein interactions. Its ability to bind to specific proteins and enzymes makes it a useful tool for elucidating biochemical pathways and identifying potential therapeutic targets. This application is essential for understanding disease mechanisms and developing targeted therapies .
Environmental Chemistry
Researchers are exploring the use of this compound in environmental chemistry, particularly in the detection and removal of pollutants. Its chemical properties allow it to interact with various environmental contaminants, making it a potential candidate for environmental remediation technologies. This application is critical for addressing pollution and promoting sustainability .
Analytical Chemistry
In analytical chemistry, the compound is used as a reagent for detecting and quantifying specific substances. Its high sensitivity and selectivity make it suitable for various analytical techniques, including chromatography and spectroscopy. This application is vital for quality control in pharmaceuticals, food safety, and environmental monitoring .
Medicinal Chemistry
The compound’s structure-activity relationship (SAR) studies are crucial in medicinal chemistry. Researchers are modifying its structure to enhance its pharmacological properties and reduce potential side effects. This research is essential for optimizing drug candidates and developing more effective and safer medications .
Chemical Biology
In chemical biology, this compound is used to probe biological systems and understand cellular processes. Its ability to modulate biological pathways makes it a valuable tool for studying cell signaling, gene expression, and metabolic pathways. This application is fundamental for advancing our knowledge of biology and developing new therapeutic strategies .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various biological targets .
Mode of Action
It’s worth noting that pyrrolidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Compounds with similar structures have been known to induce a variety of effects at the molecular and cellular levels .
properties
IUPAC Name |
3-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-18-10-5-8-15(16(18)20)17(21)19-11-9-14(12-19)24(22,23)13-6-3-2-4-7-13/h2-8,10,14H,9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDCMBQHQSQNPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


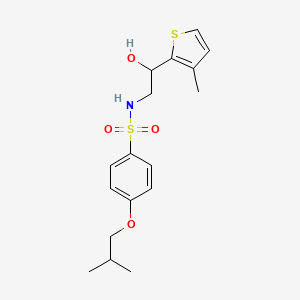

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2395363.png)
![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanol](/img/structure/B2395364.png)
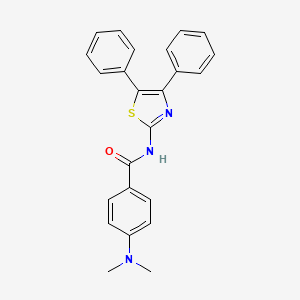
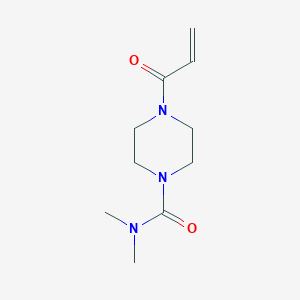
![6-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2395369.png)
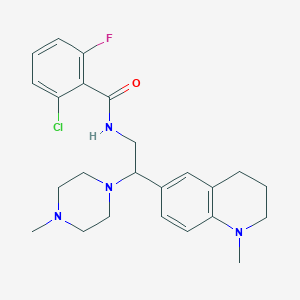
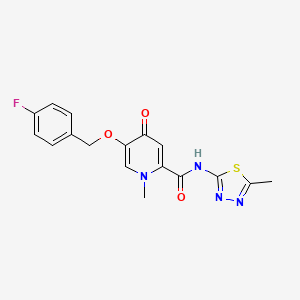

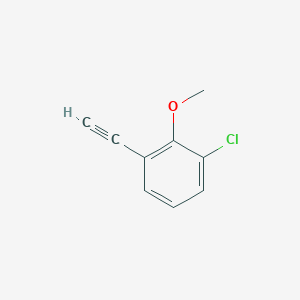
![3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2395376.png)
